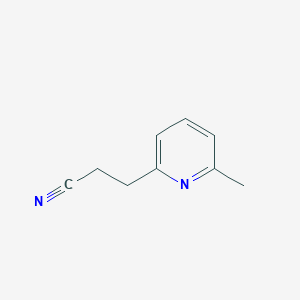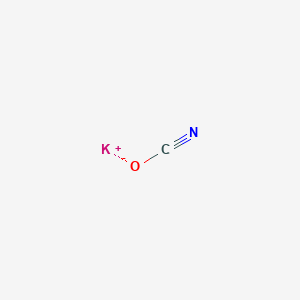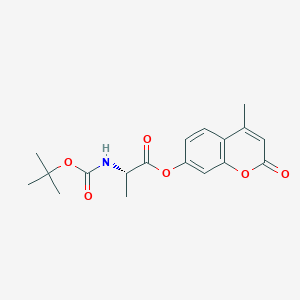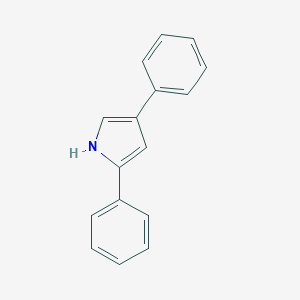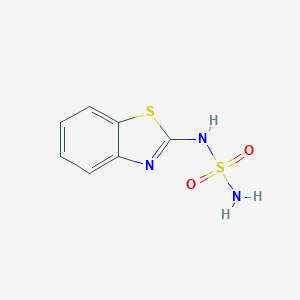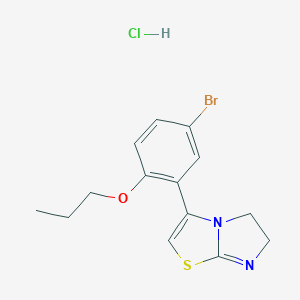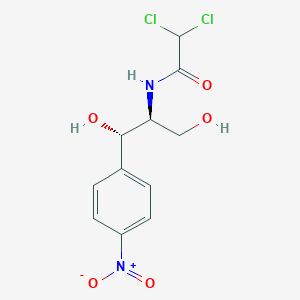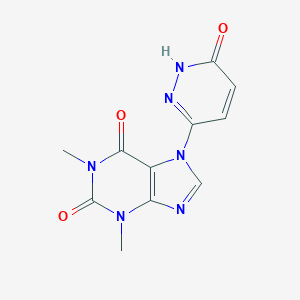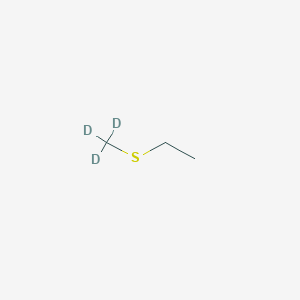
Methyl-d3-thioethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-d3-thioethane is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a thioether, which is a sulfur-containing organic compound that is commonly used in organic synthesis. Methyl-d3-thioethane has three deuterium atoms in its structure, which makes it useful in isotope labeling experiments.
Wirkmechanismus
The mechanism of action of methyl-d3-thioethane is not well understood, but it is believed to be related to its ability to alter the structure and function of proteins. The compound may interact with specific amino acid residues or disrupt protein-protein interactions, leading to changes in cellular signaling pathways and other biological processes.
Biochemical and Physiological Effects:
Methyl-d3-thioethane has been shown to have a range of biochemical and physiological effects. In one study, the compound was found to inhibit the activity of a specific enzyme involved in lipid metabolism, which could have implications for the treatment of metabolic disorders. Other studies have suggested that methyl-d3-thioethane may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl-d3-thioethane is its ability to act as an isotope label, which can be used to study metabolic pathways and protein interactions. However, the compound also has some limitations, including its relatively high cost and the difficulty of synthesizing large quantities of the compound.
Zukünftige Richtungen
There are many potential future directions for research involving methyl-d3-thioethane. One area of interest is the development of new methods for synthesizing the compound, which could make it more widely available for research purposes. Other areas of research could include the study of the compound's effects on specific proteins or cellular pathways, as well as its potential use in the development of new drugs for the treatment of various diseases.
Conclusion:
Methyl-d3-thioethane is a compound that has significant potential for scientific research applications. Its ability to act as an isotope label makes it useful for studying metabolic pathways and protein interactions, and its unique properties may have applications in the development of new drugs for the treatment of various diseases. While there are some limitations to its use, the future looks bright for research involving methyl-d3-thioethane.
Synthesemethoden
Methyl-d3-thioethane can be synthesized using a variety of methods, including the reaction of deuterium-labeled ethyl mercaptan with methyl iodide, or the reaction of deuterium-labeled ethyl bromide with sodium hydrosulfide. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl-d3-thioethane has a wide range of scientific research applications. One of the most common uses is in isotope labeling experiments, which are used to study metabolic pathways and protein interactions. By labeling specific atoms in a molecule, researchers can track the movement of the molecule through various biological processes and gain insight into the underlying mechanisms.
Eigenschaften
CAS-Nummer |
41880-36-8 |
|---|---|
Produktname |
Methyl-d3-thioethane |
Molekularformel |
C3H5D3S |
Molekulargewicht |
79.18 g/mol |
IUPAC-Name |
trideuteriomethylsulfanylethane |
InChI |
InChI=1S/C3H8S/c1-3-4-2/h3H2,1-2H3/i2D3 |
InChI-Schlüssel |
WXEHBUMAEPOYKP-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SCC |
SMILES |
CCSC |
Kanonische SMILES |
CCSC |
Andere CAS-Nummern |
41880-36-8 |
Reinheit |
85% min. |
Synonyme |
Methyl-d3-ethyl sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



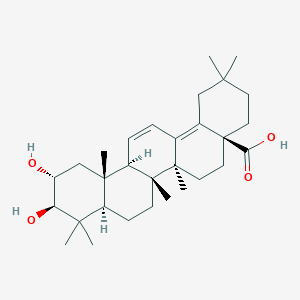
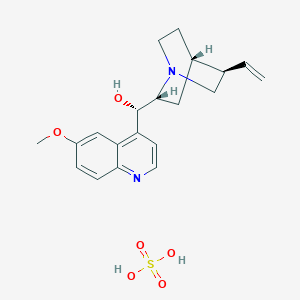

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
